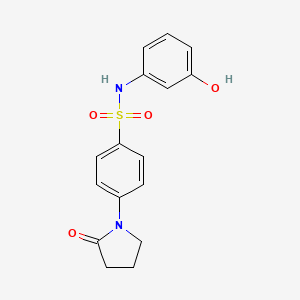
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide, also known as DT-13, is a synthetic compound that has been the subject of scientific research for its potential use in various applications.
Mechanism of Action
The exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has also been shown to have antioxidant properties. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. It also has a relatively low toxicity, which makes it safe for use in cell culture and animal studies.
However, there are also some limitations to the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide in lab experiments. One of the main limitations is that it has not yet been tested in human clinical trials, which means that its potential for use in humans is still unknown. In addition, its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide. One area of research could be to further investigate its anti-cancer properties and potential use as a cancer treatment. This could involve studies to determine its effectiveness against different types of cancer and its potential for use in combination with other cancer treatments.
Another area of research could be to investigate its potential use as an anti-inflammatory agent. This could involve studies to determine its effectiveness in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Finally, future research could focus on further understanding the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide. This could involve studies to identify its molecular targets and signaling pathways, which could help to design more targeted and effective treatments.
Conclusion
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide is a synthetic compound that has been the subject of scientific research for its potential use in various applications. It has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, and has several advantages for use in lab experiments. However, its potential for use in humans is still unknown, and further research is needed to fully understand its mechanism of action and potential for use in various applications.
Synthesis Methods
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide is synthesized through a multi-step process that involves the reaction of 2-naphthol with 2-bromoacetic acid to form 2-naphthyl-2-bromoacetate. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring, followed by the reaction with chloroacetic acid to form the final product, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide has been the subject of scientific research for its potential use in various applications. One of the main areas of research has been its anti-cancer properties. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide has the ability to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are key factors in the metastasis of cancer.
In addition to its anti-cancer properties, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14(17-15-16-7-8-20-15)10-19-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSDQGZHRFMANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-naphthalen-2-yloxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![N-[2-(4-fluorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7467970.png)
![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[2-Hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7467995.png)

![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)
![4-ethyl-N-(3-fluorophenyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7468011.png)
![3-[(2-chlorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468027.png)